Medroxyprogesterone-d3
Description
Significance of Isotopic Labeling in Pharmacological and Toxicological Studies
Isotopic labeling, particularly with stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), is a cornerstone of modern pharmacological and toxicological research. iris-biotech.de This technique allows for the synthesis of compounds that are chemically identical to the parent drug but have a different mass. researchgate.net This mass difference is readily detectable by mass spectrometry, enabling precise tracking and quantification of the labeled compound and its metabolites. nih.gov
The primary advantages of using stable isotope-labeled compounds in these studies include:
Enhanced Accuracy in Bioanalysis: They serve as ideal internal standards in quantitative assays, such as liquid chromatography-mass spectrometry (LC-MS). nih.gov By adding a known amount of the deuterated analog to a biological sample, researchers can accurately determine the concentration of the unlabeled drug, compensating for variations in sample preparation and instrument response. sigmaaldrich.com
Elucidation of Metabolic Pathways: By tracking the metabolic fate of a deuterated drug, scientists can identify and characterize its metabolites. nih.govacs.org This is crucial for understanding a drug's mechanism of action, its potential for drug-drug interactions, and the formation of any toxic byproducts. acs.org
Pharmacokinetic and Absorption, Distribution, Metabolism, and Excretion (ADME) Studies: Isotopic labeling is instrumental in determining a drug's pharmacokinetic profile, including its rate of absorption, distribution throughout the body, metabolism, and excretion. musechem.comacs.org This information is fundamental to the drug development process. nih.gov
Mechanistic Toxicology: Deuterated compounds can be used to investigate the mechanisms of drug-induced toxicity. acs.org By strategically placing deuterium atoms at sites of metabolic activation, researchers can probe the formation of reactive metabolites that may be responsible for adverse effects. acs.org
Overview of Medroxyprogesterone (B1676146) and its Clinical Relevance
Medroxyprogesterone is a synthetic progestin, a type of hormone that mimics the effects of the natural hormone progesterone (B1679170). medchemexpress.comtargetmol.com It is widely used in various clinical applications, primarily in women's health. wikipedia.orgdrugbank.com
Some of its key clinical uses include:
Contraception: Medroxyprogesterone acetate (B1210297) (MPA), the acetate ester of medroxyprogesterone, is a long-acting injectable contraceptive. wikipedia.orgwebmd.com It works by preventing ovulation and thickening the cervical mucus to block sperm. webmd.com
Hormone Replacement Therapy (HRT): In postmenopausal women, medroxyprogesterone is often prescribed in combination with estrogen to prevent the overgrowth of the uterine lining (endometrial hyperplasia), which can be a side effect of estrogen-only therapy. wikipedia.orgmayoclinic.orgclevelandclinic.org
Treatment of Gynecological Disorders: It is used to manage conditions such as irregular menstrual periods, amenorrhea (absence of menstruation), and abnormal uterine bleeding. drugbank.comwebmd.commayoclinic.org
Endometriosis: Medroxyprogesterone can help to relieve the pain associated with endometriosis. drugbank.comwebmd.com
Cancer Treatment: At higher doses, it has been used in the palliative treatment of certain hormone-dependent cancers, such as endometrial, renal, and breast cancer. wikipedia.orgtargetmol.com
The widespread clinical use of medroxyprogesterone underscores the importance of having precise analytical methods to monitor its levels in patients and to understand its metabolic fate.
Rationale for Deuteration: Focus on this compound as a Research Tool
The deuteration of medroxyprogesterone to create this compound provides a vital tool for biomedical research. medchemexpress.com this compound is a stable, non-radioactive isotopically labeled version of the parent compound, where three hydrogen atoms have been replaced with deuterium. scbt.com This seemingly minor structural modification has significant analytical advantages.
The primary rationale for using this compound in research is its application as an internal standard in quantitative bioanalysis. veeprho.comveeprho.com When analyzing biological samples (e.g., blood, urine, tissue) for the presence of medroxyprogesterone, researchers add a known quantity of this compound to the sample at the beginning of the analytical process. qualireg.orgrivm.nl
Here's why this is so beneficial:
Improved Accuracy and Precision: Because this compound is chemically identical to medroxyprogesterone, it behaves in the same way during sample extraction, purification, and analysis. sigmaaldrich.com Any loss of the analyte (medroxyprogesterone) during these steps will be mirrored by a proportional loss of the internal standard (this compound). By measuring the ratio of the analyte to the internal standard using mass spectrometry, researchers can accurately calculate the original concentration of medroxyprogesterone in the sample, effectively correcting for any experimental variability. qualireg.org
Enhanced Sensitivity and Specificity in Mass Spectrometry: In mass spectrometry, this compound is easily distinguished from the unlabeled medroxyprogesterone due to its slightly higher mass. qualireg.org This allows for clear and unambiguous detection and quantification, even at very low concentrations. nih.gov This is particularly important for pharmacokinetic studies where drug concentrations can vary widely over time. veeprho.com
Facilitating Pharmacokinetic and Metabolic Studies: The use of this compound as an internal standard is crucial for obtaining reliable data in pharmacokinetic studies that investigate the absorption, distribution, metabolism, and excretion of medroxyprogesterone. veeprho.comveeprho.com This allows for a more thorough understanding of how the drug behaves in the body.
In essence, this compound serves as a reliable analytical tool that enhances the quality and accuracy of research involving medroxyprogesterone, ultimately contributing to a better understanding of its therapeutic effects and ensuring its safe and effective use. veeprho.comveeprho.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6S,8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-6-(trideuteriomethyl)-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O3/c1-13-11-16-17(20(3)8-5-15(24)12-19(13)20)6-9-21(4)18(16)7-10-22(21,25)14(2)23/h12-13,16-18,25H,5-11H2,1-4H3/t13-,16+,17-,18-,20+,21-,22-/m0/s1/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQMUZJSZHZSGN-ZLUPVJNASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(CCC3(C2CCC3(C(=O)C)O)C)C4(C1=CC(=O)CC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[C@H]1C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)O)C)[C@@]4(C1=CC(=O)CC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701028078 | |
| Record name | Medroxyprogesterone-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701028078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162462-69-3 | |
| Record name | Medroxyprogesterone-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701028078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Characterization of Medroxyprogesterone D3
Synthetic Pathways for Deuterated Steroids
The introduction of deuterium (B1214612) into steroid molecules is a fundamental process for creating internal standards for metabolism studies and quantitative analysis. nih.gov General strategies for deuteration often involve targeting specific functional groups within the complex steroid framework. Common methods include the catalytic addition of deuterium gas (D2) across double bonds or the use of deuterium-containing reagents like sodium borodeuteride for reductions. researchgate.net
Site-specific deuteration presents a greater synthetic challenge due to the largely hydrocarbon nature of the steroid skeleton, which offers few reactive sites. However, modern synthetic methods allow for highly regioselective and stereoselective deuterium labeling. These can include allylic bromination followed by reaction with deuterium gas, or the use of organometallic reagents with deuterated alkyl groups. Advanced techniques, such as transition metal-catalyzed hydrogen-isotope exchange (HIE) and photocatalytic deuteration, have emerged as efficient methods for synthesizing deuterated organic molecules with high selectivity under mild conditions. researchgate.net
The synthesis of Medroxyprogesterone-d3, specifically the 6-methyl-d3 variant, involves a multi-step pathway that introduces the deuterated methyl group at a key stage. A documented method starts from a protected form of 17α-hydroxyprogesterone. rsc.orggoogle.com
A specific synthetic route involves:
Epoxidation: An epoxide ring is formed at the 5β, 6β position of a protected 17α-hydroxypregnane-3,20-dione derivative. rsc.org
Grignard Reaction with a Deuterated Reagent: The crucial step for isotope labeling is the ring-opening of the epoxide. This is achieved using deuterated methyl magnesium iodide ([²H₃]methyl magnesium iodide or CD₃MgI). This reaction introduces the trideuteriomethyl (-CD₃) group at the 6β-position. rsc.org
Further Processing: The resulting 6-C-pregnane derivative undergoes several additional steps, including deprotection and isomerization, to yield the final 6α-(methyl-d3)-17α-hydroxyprogesterone, which is this compound. rsc.org
This method ensures the precise placement and number of deuterium atoms, resulting in the desired this compound molecule with the IUPAC name (6S, 8R, 9S, 10R, 13S, 14S, 17R)-17-acetyl-17-hydroxy-10,13-dimethyl-6-(trideuteriomethyl)-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one. nih.gov
Isotopic Purity and Enrichment Analysis
Isotopic purity is a critical parameter for deuterated standards, ensuring that the labeled compound can be clearly distinguished from its unlabeled counterpart in analytical assays. usgs.gov The analysis confirms the percentage of molecules that have successfully incorporated the desired number of deuterium atoms (e.g., d3) versus those with fewer (d0, d1, d2) or excess labels.
This analysis is primarily conducted using mass spectrometry. The mass spectrum of this compound will show a molecular ion peak that is 3 mass units higher than that of unlabeled medroxyprogesterone (B1676146). The relative intensities of these peaks allow for the calculation of isotopic enrichment. Commercial suppliers of this compound typically provide a Certificate of Analysis detailing the isotopic purity, which is often required to be high for use as an internal standard in regulated environments. simsonpharma.com
Table 1: Physical and Isotopic Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₂₂H₂₉D₃O₃ | lgcstandards.com |
| Molecular Weight | 347.51 g/mol | simsonpharma.comlgcstandards.com |
| Parent Compound CAS | 520-85-4 | lgcstandards.comguidechem.com |
| Labeled Compound CAS | 162462-69-3 | nih.govlgcstandards.com |
| Isotopic Label | Deuterium (D, ²H) | lgcstandards.commedchemexpress.com |
| Typical Purity (HPLC) | >95% | lgcstandards.com |
Structural Elucidation of Deuterated Medroxyprogesterone
Confirming the exact structure of the synthesized this compound, including the specific location of the deuterium atoms, is essential. This is accomplished through a combination of advanced analytical techniques that provide unambiguous structural information. outsourcedpharma.com
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful, often complementary, techniques used for the definitive characterization of isotopically labeled compounds. outsourcedpharma.comveeprho.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is unparalleled for determining the precise location of atoms within a molecule. outsourcedpharma.com
¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signal corresponding to the protons of the 6-methyl group would be absent or significantly diminished. This absence provides direct evidence that the deuterium substitution has occurred at that specific site.
¹³C NMR (Carbon NMR): The carbon atom attached to the deuterium atoms (the -CD₃ group) will show a characteristic triplet signal in the ¹³C NMR spectrum due to C-D coupling, and its chemical shift will be slightly different from a -CH₃ group.
²H NMR (Deuterium NMR): A deuterium NMR spectrum can be run to directly observe the deuterium signal, confirming its presence and chemical environment, which should correspond to the 6-methyl position.
Together, these spectroscopic methods provide a comprehensive characterization, confirming the molecular weight, isotopic enrichment, and precise regiochemistry of the deuterium label in this compound. outsourcedpharma.com
Table 2: Spectroscopic Data for this compound Characterization
| Technique | Observation | Purpose |
|---|---|---|
| Mass Spectrometry (MS) | Molecular ion peak at m/z ~347.5 | Confirms overall mass increase due to 3 deuterium atoms. simsonpharma.comlgcstandards.com |
| Proton NMR (¹H NMR) | Absence of the 6α-methyl proton signal | Confirms the site of deuteration. |
| Carbon NMR (¹³C NMR) | Characteristic triplet for the C-D₃ carbon | Confirms the C-D bond and location. |
| Deuterium NMR (²H NMR) | Signal at the chemical shift for the 6α-methyl position | Directly detects the presence and location of the deuterium label. |
Analytical Methodologies Utilizing Medroxyprogesterone D3
Role of Medroxyprogesterone-d3 as an Internal Standard in Quantitative Analysis
In quantitative analysis, the primary role of this compound is to function as an internal standard. rivm.nlmedchemexpress.com An internal standard is a compound with a known concentration that is added to a sample to correct for the loss of analyte during sample preparation and analysis. rivm.nl Since this compound has nearly identical chemical and physical properties to MPA, it experiences similar losses during extraction, derivatization, and injection into the analytical instrument. nih.gov By comparing the signal of the analyte (MPA) to the known signal of the internal standard (this compound), a more accurate and precise quantification of MPA can be achieved. rivm.nlnih.gov This is particularly crucial in complex matrices like plasma, serum, and tissue, where significant variability in sample handling and matrix effects can occur. nih.govomicsonline.org
Isotope Dilution Mass Spectrometry (IDMS) Applications
Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that provides a high degree of accuracy and precision. In this method, a known amount of an isotopically labeled compound, such as this compound, is added to the sample. nih.gov The mass spectrometer distinguishes between the unlabeled analyte (MPA) and the labeled internal standard (this compound) based on their mass-to-charge ratio difference. psu.edurivm.nl
The ratio of the unlabeled to the labeled compound is measured, and from this ratio, the exact amount of the unlabeled analyte in the original sample can be calculated. This method effectively compensates for variations in sample purification and ionization efficiency, making it a gold standard for the accurate quantification of MPA. nih.gov For example, a study reported the development of a rapid and accurate assay for the quantitation of plasma medroxyprogesterone (B1676146) acetate (B1210297) by isotope dilution gas chromatography/mass spectrometry using a trideuterated analog. nih.gov
Method Development and Validation for Medroxyprogesterone Acetate Quantification
The development and validation of analytical methods for quantifying medroxyprogesterone acetate are essential for clinical and research applications. nih.gov These methods must be sensitive, specific, accurate, and reproducible. nih.gov The use of deuterated standards like this compound is a cornerstone of robust method development. rivm.nlnih.govicr.ac.ukresearchgate.net
High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating and quantifying compounds in a mixture. When coupled with a detector like a mass spectrometer, it becomes a powerful tool for bioanalysis. researchgate.net In the analysis of MPA, this compound is added as an internal standard to the samples before processing. icr.ac.uk
During HPLC analysis, MPA and this compound co-elute or elute very closely. nih.gov The detector then measures the peak areas of both compounds. The ratio of the peak area of MPA to that of this compound is used to construct a calibration curve and quantify the concentration of MPA in unknown samples. icr.ac.uk This approach corrects for variability in injection volume and potential matrix effects that can suppress or enhance the analyte signal. nih.govresearchgate.net
A study detailed a high-resolution LC-MS targeted method for the simultaneous quantification of 11 synthetic progestins, including medroxyprogesterone acetate, using their deuterated internal standard counterparts. icr.ac.uk This method demonstrated high specificity and sensitivity in a single 12-minute run. icr.ac.uk
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds. omicsonline.org For the analysis of steroids like MPA, a derivatization step is often required to increase their volatility and improve their chromatographic properties. rivm.nl
In GC-MS methods, this compound is used as an internal standard and undergoes the same derivatization and analysis steps as MPA. psu.edurivm.nl The mass spectrometer is set to monitor specific ions for both the derivatized MPA and the derivatized this compound. psu.edurivm.nl Quantification is based on the ratio of the ion responses, which corrects for losses during sample preparation and derivatization, as well as for variations in the GC-MS system. nih.gov For instance, one method monitored ions at m/z 479 for medroxyprogesterone and m/z 482 for this compound after derivatization. psu.edu
| Compound | Monitored Ion (m/z) |
|---|---|
| Medroxyprogesterone | 479 |
| This compound | 482 |
Liquid Chromatography-Mass Spectrometry (LC-MS) and its more sensitive version, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are the preferred methods for quantifying MPA in biological fluids due to their high sensitivity and specificity. nih.govusgs.gov The use of this compound as an internal standard is integral to these methods. icr.ac.uk
In a typical LC-MS/MS assay, the sample containing MPA and the added this compound is injected into the LC system. nih.gov After chromatographic separation, the compounds enter the mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion for each compound is selected and fragmented to produce a specific product ion. omicsonline.org The transition from the precursor ion to the product ion is highly specific for each compound, minimizing interference from other substances in the matrix. omicsonline.orgdphen1.com The ratio of the signal intensity of the MPA transition to the this compound transition is used for accurate quantification. icr.ac.uk
A validated LC-MS/MS method for MPA quantification in human plasma reported an analytical measuring range of 200-10,000 pg/mL, demonstrating the high sensitivity achievable with this technique when using an appropriate internal standard. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) with Deuterated Standards
Applications in Bioanalytical Assays
The use of this compound is crucial in various bioanalytical assays designed to measure MPA concentrations in biological samples such as plasma, serum, and tissue. lambda-cro.comnih.gov These assays are essential for pharmacokinetic studies, therapeutic drug monitoring, and in regulatory control programs to detect residues of veterinary drugs in food products. nih.govpsu.edu
For instance, in contraceptive research, accurate measurement of MPA levels is necessary to understand its pharmacokinetic profile and ensure contraceptive efficacy. nih.govomicsonline.org Similarly, in food safety, regulatory bodies require sensitive methods to detect and quantify illegal residues of growth promoters like MPA in animal tissues. psu.edudss.go.th The use of this compound as an internal standard ensures the reliability and accuracy of these measurements, which is critical for both public health and regulatory compliance. rivm.nldss.go.th
| Matrix | Quantification Range | Internal Standard | Instrumentation |
|---|---|---|---|
| Human EDTA Plasma | 50-10000 pg/mL | Not Specified | LC/MS/MS |
| Human Plasma | 0.02 to 10 ng/mL | Not Specified | LC-MS/MS (API 3000) |
| Human Plasma | 50 to 10000 pg/mL | Not Specified | LC-MS/MS (Thermo) |
| Human Plasma | 200-10,000 pg/mL | Not Specified | LC-MS/MS (QTRAP® 5500) |
Quantification in Biological Matrices (e.g., plasma, urine, tissue)
The accurate measurement of Medroxyprogesterone Acetate (MPA) concentrations in biological samples is crucial for clinical and research purposes. icr.ac.uk this compound is the preferred internal standard for these quantitative analyses, which are typically performed using highly sensitive LC-MS/MS methods. icr.ac.ukwho.int
Plasma/Serum: Numerous LC-MS/MS methods have been developed and validated for the quantification of MPA in human plasma and serum. nih.govnih.gov In these methods, a known amount of this compound is added to the plasma sample at the beginning of the preparation process. researchgate.net The sample then undergoes extraction, commonly liquid-liquid extraction (LLE) with solvents like pentane (B18724) or methyl tert-butyl ether (TBME), or protein precipitation. rivm.nlnih.govscience.gov Following extraction and concentration, the sample is injected into the LC-MS/MS system. nih.gov The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both MPA and this compound, a technique known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). nih.gov The ratio of the analyte's peak area to the internal standard's peak area is used to calculate the concentration of MPA in the original sample, ensuring high precision and accuracy. scispace.com
Validated methods demonstrate robust performance across a range of concentrations. For example, one method reported a linear analytical measuring range of 200–10,000 pg/mL in plasma, with inter-assay precision and accuracy being ≤15.2% and ≤±9.6%, respectively. nih.govresearchgate.net Another sensitive method achieved a lower limit of quantitation (LLOQ) of 0.05 ng/mL (50 pg/mL) in plasma. nih.gov A high-resolution LC-MS method for a panel of synthetic progestins, including MPA, reported an LLOQ ranging from 2.4 pg/ml to 78.1 pg/ml for the various compounds analyzed. icr.ac.uk
| Method | Biological Matrix | Internal Standard | Extraction Method | Linear Range | Lower Limit of Quantitation (LLOQ) | Reference |
|---|---|---|---|---|---|---|
| LC-MS/MS | Plasma | Not specified, but labeled IS used | Liquid-Liquid Extraction | 200–10,000 pg/mL | 200 pg/mL | nih.govresearchgate.net |
| LC/ESI-MS/MS | Plasma | Not specified, but labeled IS used | Pentane Extraction | 0.05–6.0 ng/mL | 0.05 ng/mL | nih.gov |
| High Resolution LC-MS | Plasma/Serum | Medroxyprogesterone acetate-d6 | Protein Precipitation | 0.16–100 ng/mL | Not specified for MPA alone | icr.ac.uk |
| UPLC-MS/MS | Serum | Testosterone-d3 | Not specified | 25-50,000 pg/mL | 25 pg/mL | nih.gov |
Urine and Tissue: The same principles of using this compound as an internal standard apply to other biological matrices like urine and tissue (e.g., kidney fat, muscle). rivm.nlscribd.com For solid tissues like fat, the sample preparation is more extensive, often involving homogenization followed by extraction and cleanup procedures to remove interfering lipids. rivm.nl Supercritical Fluid Extraction (SFE) has been explored as an alternative to traditional liquid extraction for these complex matrices. rivm.nl Regardless of the matrix, the use of a stable isotope-labeled internal standard like this compound is critical for compensating for potential analyte loss and matrix-induced signal suppression or enhancement during analysis. scispace.comrivm.nl For instance, analyses of kidney fat have been shown to be possible at levels of 5 µg/kg for MPA using a deuterated internal standard. rivm.nl
Stability-Indicating Methods Using Labeled Compounds
A stability-indicating analytical method is a validated quantitative procedure that can accurately detect a decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. researchgate.net These methods are crucial for determining the shelf-life of a drug product. Forced degradation studies, where the drug substance is exposed to harsh conditions like acid, base, oxidation, heat, and light, are a key part of developing and validating these methods. researchgate.net
The use of stable isotopically labeled (SIL) compounds, such as this compound, is highly advantageous in stability-indicating methods. scispace.com Because the SIL internal standard has nearly identical chemical properties to the analyte (MPA), it is expected to behave similarly under non-degradative conditions but will not be mistaken for a degradation product by the mass spectrometer. scispace.com
During a stability study, if the analyte degrades, its concentration will decrease. The concentration of the stable-labeled internal standard, which is added during the analysis of the stored sample, remains constant. The use of an SIL internal standard provides a stable reference point, ensuring that any observed loss in the analyte signal is due to actual degradation rather than analytical variability, such as inconsistent extraction recovery or instrument drift. scispace.com This improves the precision and reliability of the stability data, providing a more accurate assessment of the drug's shelf-life. scispace.comwho.int
Pharmacokinetic Investigations of Medroxyprogesterone Acetate Using Deuterated Analogs
Tracer Studies for Absorption, Distribution, Metabolism, and Excretion (ADME)
Stable isotope-labeled analogs are powerful tracers for elucidating the Absorption, Distribution, Metabolism, and Excretion (ADME) profiles of pharmaceutical compounds. In principle, Medroxyprogesterone-d3 can be administered alongside the non-labeled Medroxyprogesterone (B1676146) Acetate (B1210297) to track the journey of the drug through a biological system. By using mass spectrometry to differentiate between the deuterated and non-deuterated forms, researchers can precisely map how the drug is absorbed, where it is distributed in the body, how it is metabolized into various byproducts, and the routes and rates of its eventual excretion.
While the primary documented use of this compound in the literature is as an internal standard for analytical quantification, this application is fundamental to ADME studies. epdf.pub Accurate measurement of drug concentration in various biological matrices (plasma, urine, tissues) over time is the cornerstone of defining pharmacokinetic parameters. Deuterated standards ensure the precision of these measurements, which are then used to model the ADME characteristics of Medroxyprogesterone Acetate. For instance, studies have detailed the extensive metabolism of MPA in the liver and its excretion as glucuronide and sulfate (B86663) conjugates in the urine. The use of a deuterated tracer would be the definitive method to confirm these pathways and quantify the mass balance of the drug.
Elucidation of Metabolic Pathways of Medroxyprogesterone Acetate
The metabolism of Medroxyprogesterone Acetate is complex, involving multiple enzymatic transformations. The primary metabolic route is hydroxylation, occurring at several positions on the steroid core, followed by conjugation. Key metabolites that have been identified include 2-hydroxy-MPA, 6-hydroxy-MPA, and 21-hydroxy-MPA, among others.
The use of this compound is critical in the confident identification of these metabolites from complex biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). When MPA and its deuterated analog are co-administered or when this compound is used as an internal standard, a characteristic pattern emerges in the mass spectrum. The parent drug and its deuterated counterpart appear as a "doublet" separated by a mass difference corresponding to the number of deuterium (B1214612) atoms (e.g., +3 mass units for a d3 analog). Crucially, any metabolite formed from the drug will retain this isotopic signature. This allows researchers to distinguish true drug-related metabolites from endogenous background noise, greatly simplifying the process of metabolite discovery and structural elucidation.
| Metabolite Name | Metabolic Reaction | Primary Site of Action |
|---|---|---|
| 6β-hydroxymedroxyprogesterone acetate | Hydroxylation | Liver |
| 2β-hydroxymedroxyprogesterone acetate | Hydroxylation | Liver |
| 1β-hydroxymedroxyprogesterone acetate | Hydroxylation | Liver |
| 21-hydroxymedroxyprogesterone acetate | Hydroxylation | Liver |
| 2β,6β-dihydroxymedroxyprogesterone | Secondary Hydroxylation | Liver |
| Glucuronide and Sulfate Conjugates | Conjugation | Liver |
This table summarizes the major identified metabolites of Medroxyprogesterone Acetate, primarily formed through hepatic metabolism. The use of deuterated standards like this compound is instrumental in confirming the identity of these metabolites in complex biological matrices.
The metabolism of Medroxyprogesterone Acetate is primarily catalyzed by cytochrome P450 enzymes in the liver, with CYP3A4 being a key isoform. The substitution of hydrogen with deuterium can alter the rate of an enzyme-catalyzed reaction if the C-H bond is broken in the rate-determining step. This phenomenon is known as the kinetic isotope effect (KIE).
A C-D bond is stronger and has a lower zero-point energy than a corresponding C-H bond, meaning more energy is required to break it. Consequently, reactions involving the cleavage of a C-D bond are typically slower than those involving a C-H bond. In the context of this compound, the deuterium atoms are located on the acetate group. The major metabolic reactions of MPA, such as hydroxylation, occur on the steroid ring structure, not the acetate side chain. Therefore, a significant primary KIE on the major metabolic pathways of MPA is not expected when using this compound. This is advantageous when the compound is used as an internal standard, as its metabolic rate should closely mimic that of the non-deuterated drug, ensuring it remains a reliable tracer throughout the analytical process. However, the potential for minor secondary KIEs, which can arise from isotopic substitution at positions not directly involved in bond cleavage, cannot be entirely ruled out without specific experimental investigation.
| Enzyme Family | Specific Isoform (if known) | Role in MPA Metabolism |
|---|---|---|
| Cytochrome P450 | CYP3A4 | Primary enzyme responsible for hydroxylation. |
| Cytochrome P450 | CYP3A1 (in rats) | Major metabolizing enzyme in rat models. |
| Hydroxysteroid Dehydrogenases | Not specified | Involved in reduction reactions. |
| UDP-glucuronosyltransferases (UGTs) | Not specified | Catalyze conjugation with glucuronic acid for excretion. |
This table outlines the key enzymes involved in the biotransformation of Medroxyprogesterone Acetate. The kinetic isotope effect of this compound on these enzymatic reactions is expected to be minimal for the primary metabolic pathways.
Identification of Metabolites using Deuterated Medroxyprogesterone
Bioequivalence and Comparative Pharmacokinetic Studies
Bioequivalence studies are essential for demonstrating that a generic drug product performs in the same manner as the brand-name reference product. These studies rely on the precise measurement of drug concentrations in the blood or plasma of study participants over time. This compound plays a vital role in these studies as an ideal internal standard for quantification by LC-MS/MS.
In a typical bioequivalence study for an MPA formulation, a known quantity of this compound is added to each patient plasma sample before processing. Because the deuterated standard is chemically almost identical to the analyte (MPA), it experiences similar extraction efficiency, potential for degradation, and ionization response in the mass spectrometer. However, because it has a different mass, the instrument can measure it independently from the MPA from the study participant. By comparing the signal of the analyte to the known, constant signal of the internal standard, analysts can correct for any variability introduced during sample preparation and analysis. This results in highly accurate and precise quantification of MPA concentrations, which is a regulatory requirement for bioequivalence assessment.
Regulatory bodies such as the FDA provide guidance for bioequivalence studies of Medroxyprogesterone Acetate, which are often single-dose, parallel-design studies in healthy female subjects. The use of validated LC-MS/MS methods, which typically employ a deuterated internal standard like this compound, is standard practice for analyzing the collected plasma samples.
| Pharmacokinetic Parameter | Description | Typical Bioequivalence Acceptance Criteria (90% CI) |
|---|---|---|
| Cmax | Maximum (or peak) serum concentration that a drug achieves. | 80.00% - 125.00% |
| AUCt | Area under the plasma concentration-time curve from time zero to the last measurable concentration. | 80.00% - 125.00% |
| AUCinf | Area under the plasma concentration-time curve from time zero to infinity. | 80.00% - 125.00% |
This interactive table shows the key pharmacokinetic parameters evaluated in bioequivalence studies of Medroxyprogesterone Acetate. The accurate determination of these parameters is facilitated by the use of this compound as an internal standard in LC-MS/MS analysis.
Mechanistic Studies Employing Medroxyprogesterone D3
Investigating Receptor Interactions and Ligand Binding Kinetics
The ability of Medroxyprogesterone-d3 to act as a precise tracer is fundamental in studying the interactions of its non-labeled counterpart, MPA, with various steroid hormone receptors. These studies often use competitive binding assays to determine the affinity of MPA for these receptors.
Progesterone (B1679170) Receptor Interactions
MPA is a potent agonist for the progesterone receptor (PR), and its binding affinity has been shown to be significantly higher than that of the endogenous hormone, progesterone. iarc.frnih.gov In studies of human breast cancer cells and uterine tissue, MPA's binding affinity for PR was reported to be 2.5 to 10 times greater than that of progesterone. iarc.fr this compound is crucial in the analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), used to quantify MPA concentrations in these binding assays, ensuring accurate determination of binding kinetics and affinity constants. nih.gov
Androgen and Glucocorticoid Receptor Interactions
A significant aspect of MPA's pharmacology is its cross-reactivity with other steroid receptors, which contributes to its broader biological effects. physiology.orgplos.org
Glucocorticoid Receptor (GR): MPA binds with considerable affinity to the glucocorticoid receptor. nih.govmdpi.com In human mononuclear leukocytes, MPA's relative binding affinity for the GR was found to be 42% of that of dexamethasone, a potent glucocorticoid. nih.gov Another study reported that MPA binds to the human GR with a high affinity (Ki of 10.8 nM), which is much stronger than that of progesterone (Ki of 215 nM). plos.orgresearchgate.net This interaction is thought to mediate some of the glucocorticoid-like effects observed with MPA treatment. physiology.orgnih.gov
Androgen Receptor (AR): MPA is also known to bind to the androgen receptor and can act as an AR agonist. oup.comnih.govaacrjournals.org Studies have shown that MPA is a strong competitor for androgen binding to the AR in human cells. iarc.fr While it can act as a weak agonist on its own, it can also interfere with the signaling of more potent androgens like dihydrotestosterone (B1667394) (DHT). oup.comaacrjournals.orgoup.com
In all these investigations, this compound serves as an essential analytical tool. By adding a known quantity of the deuterated standard to the experimental sample, researchers can correct for any loss of substance during sample preparation and analysis, thereby enabling precise quantification of MPA and an accurate characterization of its binding profile across these different receptors. qualireg.org
Table 1: Relative Binding Affinity of Medroxyprogesterone (B1676146) Acetate (B1210297) (MPA) to Steroid Receptors
| Receptor | Ligand | Relative Binding Affinity (%) | Cell/Tissue Model |
|---|---|---|---|
| Glucocorticoid Receptor | Dexamethasone | 100 | Human Mononuclear Leukocytes |
| Medroxyprogesterone Acetate | 42 | Human Mononuclear Leukocytes nih.gov | |
| Cortisol | 25 | Human Mononuclear Leukocytes nih.gov | |
| Androgen Receptor | Mibolerone / R1881 | ~100 | Transfected COS cells |
| Dihydrotestosterone (DHT) | ~50-60 | Transfected COS cells | |
| Medroxyprogesterone Acetate | ~50-60 | Transfected COS cells oup.com |
Cellular and Molecular Pathway Tracing with Deuterated Progestins
The use of stable isotope-labeled compounds like this compound is critical for elucidating how synthetic hormones modulate cellular functions at the molecular level.
Signaling Pathway Modulation
Steroid hormones exert their effects by binding to intracellular receptors, which then act as ligand-activated transcription factors to regulate gene expression. plos.orgwikipedia.org MPA, through its interaction with PR, AR, and GR, can modulate a variety of signaling pathways. researchgate.net For example, its binding to the GR can trigger anti-inflammatory responses. mdpi.com The use of deuterated steroids helps to distinguish the effects of the administered drug from those of endogenous hormones, allowing for a clearer understanding of how specific signaling cascades are activated or repressed. nih.govlib4ri.ch
Gene Expression Analysis
To understand the functional consequences of receptor binding, researchers analyze the resulting changes in gene expression. Studies have shown that MPA alters the expression of numerous genes in various tissues, including the endometrium, myometrium, and breast cancer cells. nih.govoup.comjci.org For instance, in myometrial cells, MPA was found to regulate 114 transcripts, many of which are involved in the inflammatory response and growth factor activity. oup.comscispace.com In cervical epithelial cells, MPA use was associated with the upregulation of genes involved in immune regulation and the downregulation of genes related to epithelial structure and function. plos.org
In these complex transcriptomic studies, this compound is used as an internal standard to accurately measure the concentration of MPA in the cell cultures or tissue explants. This allows researchers to establish a clear dose-response relationship and confidently attribute the observed changes in gene expression to the action of MPA. qualireg.orgnih.gov
Table 2: Examples of Genes Regulated by Medroxyprogesterone Acetate (MPA) in Human Myometrial Explants
| Gene | Regulation | Validated Fold Change | Biological Process |
|---|---|---|---|
| IL-11 | Down-regulated | 4.3 | Inflammatory Response, Cytokine Activity |
| IL-24 | Down-regulated | 2.2 | Inflammatory Response, Cytokine Activity |
| IL-1B | Down-regulated | Validated | Inflammatory Response, Progesterone-Sensitive |
| IL-6 | Down-regulated | Validated | Inflammatory Response, Progesterone-Sensitive |
| PTGS2 (COX-2) | Down-regulated | Validated | Inflammatory Response, Progesterone-Sensitive |
| GJA1 (Connexin 43) | Down-regulated | Validated | Cell-Cell Communication, Progesterone-Sensitive |
Source: Data derived from studies on myometrial explants treated with MPA. oup.com
Membrane Transport Studies
The traditional model of steroid hormone action posits that these lipophilic molecules freely diffuse across the cell membrane. ucr.edu However, emerging evidence suggests that carrier-mediated transport mechanisms may also be involved, adding another layer of regulation to steroid hormone entry into cells. ucr.edunih.govescholarship.org Specific membrane transporters, such as those from the Organic Anion Transporting Polypeptide (OATP) family, have been implicated in steroid uptake. nih.govescholarship.org
Studies investigating the cellular uptake and efflux of synthetic steroids can employ this compound to precisely track the movement of the compound across the plasma membrane. By using LC-MS/MS, researchers can differentiate the deuterated molecule from endogenous steroids and accurately measure transport rates. This is vital for determining whether MPA utilizes specific transporters and for understanding how its concentration within target cells is regulated, which ultimately influences its biological activity.
Deuterium Isotope Effects in Medroxyprogesterone Research
Kinetic Isotope Effects (KIE) on Metabolic Transformations
The metabolism of a drug is a primary determinant of its efficacy and duration of action. Medroxyprogesterone (B1676146) acetate (B1210297) (MPA), the widely used derivative of medroxyprogesterone, is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4. nih.govnih.govaacrjournals.orgcapes.gov.br Research has identified several phase I metabolites, including products of hydroxylation at the 1β, 2β, and 6β positions of the steroid structure. drugbank.com
The kinetic isotope effect arises because the carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond. portico.org Consequently, more energy is required to break a C-D bond, which can slow down chemical reactions where this bond cleavage is the rate-determining step. portico.org In drug metabolism, if deuteration occurs at a site targeted by metabolic enzymes like CYP3A4, the rate of that metabolic transformation can be significantly reduced. nih.gov
Table 1: Known Metabolic Pathways of Medroxyprogesterone Acetate and Potential KIE Impact
| Metabolic Pathway | Key Enzyme(s) | Primary Metabolites | Potential Impact of Deuteration at Metabolic Site |
|---|---|---|---|
| Hydroxylation | CYP3A4 | 6β-hydroxy MPA, 2β-hydroxy MPA, 1β-hydroxy MPA | Slowing of specific hydroxylation pathway, altering metabolite ratios. |
This table is based on the known metabolism of the non-deuterated compound and the general principles of the kinetic isotope effect.
Influence of Deuteration on Drug-Target Binding
Medroxyprogesterone acetate exerts its biological effects by binding to several steroid hormone receptors. medchemexpress.com Its primary activity is as a potent agonist of the progesterone (B1679170) receptor (PR). medchemexpress.commedchemexpress.com However, MPA is also known to bind to and activate androgen receptors (AR) and glucocorticoid receptors (GR), which contributes to its broader pharmacological profile and some of its side effects. nih.govnih.govresearchgate.net Studies have shown that MPA has a considerable binding affinity for the glucocorticoid receptor. nih.gov
The substitution of hydrogen with deuterium (B1214612) results in a minimal change to the molecule's size and shape. wikipedia.org Because drug-target binding is primarily governed by stereochemical and electronic complementarity between the ligand and the receptor's binding pocket, deuteration is generally not expected to significantly alter binding affinity. The slightly shorter and less polarizable C-D bond compared to the C-H bond does not typically disrupt the critical interactions—such as hydrogen bonds and hydrophobic interactions—that define high-affinity binding. wikipedia.org Therefore, Medroxyprogesterone-d3 is anticipated to retain a binding profile at the progesterone, androgen, and glucocorticoid receptors that is very similar to its non-deuterated counterpart.
Table 2: Receptor Binding Profile of Medroxyprogesterone and Expected Influence of Deuteration
| Receptor Target | Known Activity of Medroxyprogesterone Acetate | Expected Impact of Deuteration on Binding Affinity |
|---|---|---|
| Progesterone Receptor (PR) | Potent Agonist | Negligible |
| Androgen Receptor (AR) | Agonist | Negligible |
This table is based on the known receptor binding of the non-deuterated compound and the general principles of deuteration.
Impact on Physicochemical Properties and in vivo Behavior (e.g., stability, half-life)
Deuteration can subtly alter a molecule's physicochemical properties, but its most significant influence is often on in vivo behavior, particularly metabolic stability and half-life. medchemexpress.com The replacement of hydrogen with deuterium increases the molecular weight of the compound. nih.govscbt.com
The primary hypothesized advantage of deuterating a drug like medroxyprogesterone is the extension of its metabolic half-life. wikipedia.org By slowing the rate of metabolic clearance through the kinetic isotope effect, the drug may persist in the circulation for a longer period. wikipedia.org The half-life of oral medroxyprogesterone acetate is reported to be between 40 and 60 hours, while the intramuscular injection has an apparent elimination half-life of approximately 50 days. drugbank.com
If deuteration in this compound occurs at a position that is a primary site of metabolic attack by CYP3A4, a tangible increase in its plasma half-life could be expected. nih.gov This could potentially allow for different dosing regimens or more stable plasma concentrations over time. However, the extent of this effect in vivo has not been publicly documented in comparative studies. The improved metabolic stability could lead to a longer duration of action and potentially a more consistent therapeutic effect. frontiersin.org
Table 3: Comparison of Physicochemical and Pharmacokinetic Properties
| Property | Medroxyprogesterone | This compound |
|---|---|---|
| Molecular Formula | C₂₂H₃₂O₃ | C₂₂H₂₉D₃O₃ |
| Molar Mass | 344.5 g/mol wikipedia.org | ~347.5 g/mol nih.govscbt.com |
| Biological Half-Life (Oral) | 40-60 hours drugbank.com | Not experimentally determined; potentially longer due to KIE. |
Applications of Medroxyprogesterone D3 in Environmental and Food Safety Research
Detection and Quantification of Progestins in Environmental Samples
The widespread use of synthetic progestins like medroxyprogesterone (B1676146) acetate (B1210297) (MPA) in pharmaceuticals has led to their emergence as environmental contaminants, primarily through the discharge of treated and untreated wastewater. acs.org The ability to accurately measure the concentration of these compounds in environmental matrices is crucial for assessing their potential ecological impact. Medroxyprogesterone-d3 is instrumental in achieving the low detection limits required for such environmental monitoring.
Analytical methods employing isotope dilution with this compound have been successfully used to quantify MPA in various water sources. For instance, a sensitive ultra-performance liquid chromatography–electrospray tandem mass spectrometry method was established for the analysis of androgens and progestogens in environmental waters, where MPA was detected in wastewater samples at concentrations as low as 0.03 ng/L. researchgate.net In another study investigating steroid hormones in Swiss wastewater and surface water, MPA was among the progestins detected in wastewater treatment plant influents, with effective removal observed during biological treatment. acs.org
A U.S. Geological Survey method for determining steroid hormones in water utilized this compound to quantify progesterone (B1679170). usgs.gov Although later replaced by an exact-analog isotope for progesterone, the study highlighted the utility of deuterated standards in complex water matrices. The method reported detection limits for a range of steroids in different water types, underscoring the sensitivity achievable with such techniques. usgs.gov
Interactive Table 1: Detection of Medroxyprogesterone Acetate (MPA) in Environmental Water Samples Using Methods with Deuterated Internal Standards
| Water Matrix | Analytical Method | Lowest Detection Level | Reference |
| Wastewater | UPLC-ESI-MS/MS | 0.03 ng/L | researchgate.net |
| Wastewater Treatment Plant Influent | LC-MS/MS | Detected | acs.org |
| Surface Water | GC-MS/MS | - | usgs.gov |
| Wastewater Effluent | GC-MS/MS | - | usgs.gov |
Residue Analysis in Agricultural and Veterinary Contexts
Medroxyprogesterone acetate has been used in veterinary medicine, and its residues in food products of animal origin are a matter of food safety concern. researchgate.netpitt.edu Regulatory bodies worldwide have established maximum residue limits (MRLs) for veterinary drugs in food to protect consumers. Analytical methods for monitoring these residues rely on precision and accuracy, where this compound plays a vital role as an internal standard. qualireg.orgrivm.nl
The analysis of MPA residues has been conducted in various animal tissues, including meat and kidney fat. researchgate.netdss.go.th A study on the analysis of MPA in meats from cattle, pigs, and chickens using LC-MS/MS reported a limit of detection (LOD) of 1.5 µg/kg and a limit of quantification (LOQ) of 5.0 µg/kg, utilizing a deuterated internal standard for quantification. researchgate.net The recoveries of MPA in fortified meat samples ranged from 67.5% to 109.56%. researchgate.net
Kidney fat is another important matrix for monitoring lipophilic compounds like MPA. rivm.nl Research has demonstrated the use of this compound in the analysis of kidney fat samples. One such method, using supercritical fluid extraction (SFE) coupled with GC-MS, reported an identification limit of 2 µg/kg for medroxyprogesterone in this matrix. dss.go.thrivm.nl Another study confirmed the presence of MPA in the kidney fat of sows, highlighting the misuse of this hormone in livestock and the importance of accurate analytical methods for its detection. qualireg.org The use of MPA-d3 as an internal standard in this study provided accurate quantification by automatically accounting for recovery. qualireg.org
Interactive Table 2: Research Findings on Medroxyprogesterone Acetate (MPA) Residue Analysis in Agricultural and Veterinary Samples
| Sample Matrix | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery Rate | Reference |
| Meat (Cattle, Pig, Chicken) | LC-MS/MS | 1.5 µg/kg | 5.0 µg/kg | 67.5 - 109.56% | researchgate.net |
| Kidney Fat | SFE-GC-MS | - | 2 µg/kg (identification limit) | - | dss.go.thrivm.nl |
| Kidney Fat (Sows) | LC-MS/MS | - | - | Automatically accounted for by internal standard | qualireg.org |
| Bovine Urine | Online-SPE-LC-MS/MS | - | <0.25 pg/µL | Compensated by internal standard | shimadzu.com |
| Veal Adipose Tissue | HPLC/RIA | - | 6 pg/g | - | nih.gov |
Future Directions and Emerging Research Avenues
Advanced Analytical Techniques for Deuterated Steroids
The accurate detection and quantification of steroids are crucial in various fields, from clinical diagnostics to anti-doping analysis. sigmaaldrich.com The use of deuterated steroids as internal standards has significantly improved the reliability of these analyses. sigmaaldrich.com Advanced analytical techniques are further refining the capabilities for studying these labeled compounds.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become a cornerstone for steroid analysis due to its high sensitivity and specificity. sigmaaldrich.comnih.gov The use of deuterated internal standards, such as Medroxyprogesterone-d3, helps to correct for variations during sample preparation and analysis, leading to more accurate quantification. sigmaaldrich.comnih.gov
High-Resolution Mass Spectrometry (HRMS) offers even greater specificity and the ability to perform non-targeted analysis, which is valuable for identifying unknown metabolites. anu.edu.ausciex.com Techniques like scheduled high-resolution multiple reaction monitoring (sMRM-HR) on systems such as the ZenoTOF 7600 allow for the sensitive quantification of a wide range of steroids. sciex.com
Ion Mobility Spectrometry (IMS) coupled with mass spectrometry (LC-IM-MS) is an emerging technique that separates ions based on their size, shape, and charge, in addition to their mass-to-charge ratio. mdpi.comnih.gov This provides an additional dimension of separation, which is particularly useful for distinguishing between isomeric steroids that are difficult to separate by chromatography alone. mdpi.comnih.gov The use of deuterated internal standards in LC-IM-MS enhances the quantitative accuracy of these complex analyses. nih.gov Furthermore, ultrasound-assisted microcontinuous processes are being explored for the efficient and selective deuteration of steroid hormones, which could lead to a wider availability of these crucial standards. nih.gov
Multi-omics Approaches in Conjunction with Isotopic Labeling
Multi-omics, which involves the integrated analysis of different "omes" such as the genome, proteome, and metabolome, is providing a more holistic understanding of biological systems. Isotopic labeling, particularly with stable isotopes like deuterium (B1214612), is a powerful tool within these approaches.
In metabolomics , deuterated steroids are extensively used as internal standards for the accurate quantification of endogenous steroids in complex biological matrices like plasma and urine. sigmaaldrich.comnih.gov This is crucial for studying steroid metabolism and identifying biomarkers for various diseases. sigmaaldrich.comnih.gov For instance, a mixture of deuterated steroid standards can be used for high-throughput LC/MS metabolomic analysis to overcome challenges like ion suppression and signal variability. sigmaaldrich.comsigmaaldrich.cn
Lipidomics , a subset of metabolomics, also benefits from the use of deuterated standards. Deuterated lipid standards, including deuterated ceramides, are used for the quantitative analysis of lipid species in human plasma, which can be relevant for assessing cardiovascular disease risk. sigmaaldrich.com
In proteomics , while not directly involving this compound, the principle of using stable isotope labeling is fundamental. Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) use amino acids labeled with heavy isotopes to quantitatively compare protein expression levels between different samples. This highlights the broad applicability of isotopic labeling across different omics fields.
The combination of deuterated steroids with multi-omics approaches allows researchers to trace the metabolic fate of steroids and understand their complex interactions within biological systems. For example, a doubly stable isotope-labeled steroid sulfate (B86663) could be used to study both conjugation and de-sulfation pathways simultaneously. anu.edu.au
In silico Modeling and Simulation of Deuterated Compound Behavior
Computational modeling and simulation are becoming increasingly important for predicting the behavior of molecules, including deuterated compounds. These in silico approaches can provide insights into the effects of deuteration on a molecule's pharmacokinetic and pharmacodynamic properties.
A key phenomenon that can be studied through in silico modeling is the Kinetic Isotope Effect (KIE) . The replacement of hydrogen with deuterium can slow down the rate of chemical reactions, particularly those involving the cleavage of a carbon-hydrogen bond, which is a common step in drug metabolism by cytochrome P450 (CYP) enzymes. nih.govirb.hr Computational simulations can predict the potential for metabolic switching, where deuteration at one site may lead to increased metabolism at another site. nih.gov This information is valuable in the design of "soft drugs" or in strategies to improve the metabolic profile of a drug. nih.gov
Molecular dynamics (MD) simulations can be used to study the conformational changes in proteins, such as receptors, upon binding to a ligand. escholarship.org By comparing the behavior of a receptor in complex with a deuterated versus a non-deuterated steroid, researchers can gain insights into how deuteration might affect ligand-receptor interactions and subsequent biological activity. mdpi.com For example, computational studies have shown that deuteration can increase the affinity of a ligand for its receptor by altering hydrogen bonding interactions. mdpi.com
Hydrogen-deuterium exchange (HDX) mass spectrometry, combined with computational modeling, is another powerful tool. HDX-MS experiments measure the rate of deuterium uptake by a protein, providing information about its structure and dynamics. This data can then be used to guide and validate computational models of protein-ligand interactions. escholarship.org
Standardization and Regulatory Considerations for Deuterated Reference Materials
The use of deuterated compounds as internal standards in regulated bioanalysis necessitates a robust framework for their standardization and a clear understanding of regulatory expectations.
Certified Reference Materials (CRMs) are essential for ensuring the accuracy and traceability of analytical measurements. A CRM is a reference material that has been characterized by a metrologically valid procedure for one or more specified properties and is accompanied by a certificate. iteh.ai For deuterated internal standards, this means that their identity, purity, and concentration are well-documented. lgcstandards.comlgcstandards.com
The International Organization for Standardization (ISO) provides key guidelines for the production of reference materials. ISO 17034 specifies the general requirements for the competence of reference material producers, ensuring that they operate a quality management system and are technically competent to produce RMs of appropriate quality. ansi.orgeuropa.eu This standard, which supersedes ISO Guide 34, is often used in conjunction with ISO/IEC 17025 for the accreditation of testing and calibration laboratories.
A Certificate of Analysis (CoA) is a critical document that accompanies a reference standard. It provides essential information about the material, including its identity, purity, concentration, and the methods used for its characterization. lgcstandards.com For deuterated standards, the CoA should also ideally provide information on the isotopic purity, indicating the percentage of the deuterated species versus any residual non-deuterated compound. lgcstandards.com
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have specific guidelines for bioanalytical method validation that address the use of internal standards. unite.ittandfonline.comfda.gov Both agencies recommend the use of stable isotope-labeled internal standards for mass spectrometric assays whenever possible. unite.itfda.gov The guidelines emphasize the need to ensure the purity of the internal standard and to demonstrate that it does not interfere with the analyte of interest. nih.gov The EMA guideline, for instance, notes that it is not necessary to study the stability of a stable-isotope labeled internal standard if it can be shown that no isotope exchange reactions occur under the conditions of the assay. tandfonline.com
Q & A
Basic Research Questions
Q. What are the validated analytical techniques for quantifying Medroxyprogesterone-d3 in biological matrices, and how are they optimized?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantification. Key parameters include:
- Chromatographic separation : Use a reversed-phase C18 column (e.g., SUPELCO Discovery® C18) with gradient elution (e.g., acetonitrile and deionized water) at 0.3 mL/min flow rate .
- Mass spectrometry : Employ electrospray ionization (ESI) in positive ion mode with multiple reaction monitoring (MRM) transitions specific to this compound. Collision energy and declustering potential should be optimized for sensitivity .
- Validation : Follow ICH Q2(R1) guidelines for linearity, precision, accuracy, and limit of detection (LOD) .
Q. What are the recommended storage and handling protocols for this compound to ensure stability?
- Methodological Answer :
- Storage : Store powder at -20°C for up to 3 years or 4°C for 2 years. Solutions in solvents (e.g., methanol) should be stored at -80°C for 6 months or -20°C for 1 month. Avoid exposure to light, heat, and humidity .
- Handling : Use personal protective equipment (PPE), including gloves, lab coats, and safety goggles. Work in a fume hood to prevent aerosol formation. Avoid contact with strong acids/bases or oxidizing agents .
Q. How is the purity of this compound verified, and what impurities are typically monitored?
- Methodological Answer :
- Purity assessment : High-performance liquid chromatography (HPLC) with UV detection at 240 nm is used. A purity threshold of ≥98% is standard .
- Impurity profiling : Monitor residual solvents (e.g., methanol, dichloromethane) via gas chromatography (GC) and elemental impurities (e.g., heavy metals) using inductively coupled plasma mass spectrometry (ICP-MS) per USP<232> and ICH Q3D guidelines .
Advanced Research Questions
Q. How can researchers resolve discrepancies in pharmacokinetic data for this compound across different experimental models (e.g., rodents vs. primates)?
- Methodological Answer :
- Study design : Conduct cross-species comparative studies using standardized dosing regimens (e.g., 0.1–1 mg/kg) and matched sampling intervals. Include control groups to account for interspecies metabolic differences .
- Data normalization : Use allometric scaling to adjust for body weight and metabolic rate variations. Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers and confounding variables .
- Mechanistic modeling : Develop physiologically based pharmacokinetic (PBPK) models to simulate absorption/distribution patterns and validate against empirical data .
Q. What methodologies are recommended to assess the ecological impact of this compound given the lack of existing toxicity data?
- Methodological Answer :
- Acute toxicity assays : Use Daphnia magna or Danio rerio (zebrafish) models to determine median lethal concentration (LC50) and no-observed-effect concentration (NOEC) .
- Chronic exposure studies : Evaluate endocrine disruption potential via vitellogenin assays in fish or estrogen receptor-binding assays in vitro .
- Environmental fate analysis : Measure soil mobility using column leaching tests and biodegradability via OECD 301B guidelines .
Q. How can researchers optimize the detection of low-abundance this compound metabolites in complex matrices (e.g., plasma or tissue homogenates)?
- Methodological Answer :
- Sample preparation : Use solid-phase extraction (SPE) with C18 cartridges for enrichment. Derivatize metabolites with pentafluorobenzoyl chloride to enhance MS sensitivity .
- High-resolution MS : Employ quadrupole-time-of-flight (Q-TOF) systems for untargeted metabolomics. Data-independent acquisition (DIA) modes improve coverage of low-abundance ions .
- Isotopic labeling : Co-administer stable isotope-labeled internal standards (e.g., ¹³C-MPA) to correct for matrix effects .
Methodological Considerations for Data Contradictions
- Statistical frameworks : Apply Bayesian hierarchical models to reconcile conflicting results from heterogeneous studies. Sensitivity analyses can identify protocol-driven biases (e.g., extraction efficiency variations) .
- Inter-laboratory validation : Participate in round-robin trials to harmonize analytical protocols and establish consensus reference values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
